molecular formula C11H20ClN3O B1379203 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride CAS No. 1461713-91-6

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride

Cat. No.: B1379203
CAS No.: 1461713-91-6
M. Wt: 245.75 g/mol
InChI Key: OFCPXQYZJVKYLQ-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is a chemical compound that features a 1,2,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science. The compound’s structure includes an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a hydrochloride salt, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the azepane moiety. One common method includes the cyclization of amidoximes with carboxylic acid derivatives under basic conditions. For instance, amidoximes can react with carboxylic acids or their derivatives (such as esters or acyl chlorides) in the presence of a base like sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include continuous flow chemistry techniques to optimize reaction conditions and minimize by-products. The use of automated reactors and real-time monitoring systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce the corresponding amines. Substitution reactions typically result in alkylated derivatives of the azepane ring.

Scientific Research Applications

Chemistry

In chemistry, 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of 1,2,4-oxadiazole derivatives with biological targets. It may serve as a probe in biochemical assays to investigate enzyme activities or receptor binding.

Medicine

Medicinally, 1,2,4-oxadiazole derivatives are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . This compound could be explored for similar therapeutic applications, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound might be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azepane ring may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2,4-Oxadiazol-5-yl)aniline
  • 2-(1,2,4-Oxadiazol-5-yl)benzamide
  • 2-(1,2,4-Oxadiazol-5-yl)ethanol

Uniqueness

Compared to similar compounds, 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is unique due to the presence of the azepane ring, which can confer additional biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.

Properties

IUPAC Name

3-(azepan-2-yl)-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-8(2)11-13-10(14-15-11)9-6-4-3-5-7-12-9;/h8-9,12H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCPXQYZJVKYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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